molecular formula C6H4Br2O3 B106015 Methyl 4,5-dibromo-2-furoate CAS No. 54113-41-6

Methyl 4,5-dibromo-2-furoate

Cat. No. B106015
CAS RN: 54113-41-6
M. Wt: 283.9 g/mol
InChI Key: OIOPUTCGINQNRL-UHFFFAOYSA-N
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Description

Methyl 4,5-dibromo-2-furoate is a chemical compound related to the furan family, which is characterized by a five-membered aromatic ring containing an oxygen atom. The specific structure of methyl 4,5-dibromo-2-furoate includes two bromine atoms at the 4 and 5 positions of the furan ring, and a methyl ester group at the 2 position. This compound is of interest in organic synthesis and may serve as an intermediate in the preparation of various organic molecules.

Synthesis Analysis

The synthesis of related furan derivatives has been explored in several studies. For instance, the anodic oxidation of methyl 5-acetyl-2-furoate in methanol leads to various ring-opened diesters and lactones, which suggests potential pathways for the synthesis of dibromo derivatives through similar electrochemical methods . Additionally, controlled Birch reduction followed by esterification has been used to synthesize 5-substituted-2,5-dihydro-2-furoic acids, which could be adapted for the synthesis of dibromo derivatives . Furthermore, the palladium-catalyzed direct arylation of methyl 2-furoate with aryl bromides has been studied, indicating a possible route for the introduction of bromine atoms into the furan ring .

Molecular Structure Analysis

The molecular structure of methyl 4,5-dibromo-2-furoate would be expected to show the influence of the bromine substituents on the electronic and steric properties of the furan ring. The presence of the bulky bromine atoms could affect the reactivity of the compound and its interaction with other molecules. The spectroscopic properties of related compounds, such as large long-range coupling constants observed in the NMR spectra of cis- and trans-diastereoisomers of methyl 5-alkyl-2,5-dihydro-2-furoates, could provide insights into the conformational preferences of the dibromo derivative .

Chemical Reactions Analysis

The reactivity of furan derivatives can be significantly altered by the introduction of substituents. For example, the reaction of methyl 2,3-pentadienoate with bromine leads to a complex mixture of products, including brominated furanones . This suggests that methyl 4,5-dibromo-2-furoate could participate in various chemical reactions, such as nucleophilic substitutions or electrophilic additions, due to the presence of the bromine atoms. The compound could also undergo further functionalization through reactions at the ester group.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 4,5-dibromo-2-furoate would be influenced by both the furan ring and the substituents. The presence of bromine atoms is likely to increase the molecular weight and boiling point compared to unsubstituted furan derivatives. The ester group could contribute to the solubility of the compound in organic solvents. The IR spectrum of related compounds shows two high absorption maxima near 1750 and 1730 cm^-1 due to the ester carbonyl group, which could also be expected in the spectrum of methyl 4,5-dibromo-2-furoate . The compound's reactivity and stability would be key factors in its handling and potential applications in organic synthesis.

Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 4,5-dibromo-2-furoate is a versatile compound in organic chemistry, particularly in synthesis and chemical reactions. For instance, it is used in the palladium-catalyzed direct arylation with aryl bromides, yielding regioselective 5-arylfurans without decarboxylation, as demonstrated by Fu and Doucet (2011) (Fu & Doucet, 2011). Similarly, Fu et al. (2012) found that methyl 5-bromo-2-furoate is an effective alternative reagent for the synthesis of biheteroaryls in palladium-catalyzed direct arylation of heteroaromatics (Fu, Zhao, Bruneau, & Doucet, 2012).

Catalysis and Chemical Transformations

Methyl 4,5-dibromo-2-furoate also plays a role in catalysis and chemical transformations. Radhakrishnan et al. (2017) explored its use in the oxidative esterification of furfural, finding that it can be efficiently converted into useful products like methyl 2-furoate, which has applications in the flavor and fragrance industries (Radhakrishnan, Thiripuranthagan, Devarajan, Kumaravel, Erusappan, & Kannan, 2017). Additionally, Deng et al. (2014) reported on the oxidative esterification of 5-hydroxymethylfurfural and furfural to produce methyl 2-furoate using Cox Oy -N@C catalysts (Deng, Song, Cui, Du, & Fu, 2014).

Synthesis of Derivatives and Intermediates

Further, the compound is utilized in the synthesis of various derivatives and intermediates. Mndzhoian (1959) described a method for producing derivatives like 4,5-dimethyl-2-furoic acid from methyl 4-(chloromethyl)-5-methyl-2-furoate (Mndzhoian, 1959). Kuticheva, Pevzner, and Petrov (2015) synthesized methyl 5-acetyl-2-furoate through a series of chemical transformations, highlighting its potential as an intermediate in organic synthesis (Kuticheva, Pevzner, & Petrov, 2015).

Pharmaceutical and Biomedical Research

In the realm of pharmaceutical and biomedical research, the compound's derivatives show potential. Yamada et al. (1984) investigated the reduction products of methyl 5-nitro-2-furoate, revealing novel nitrofuran metabolites with potential implications in drug development (Yamada, Tatsumi, Kawazoe, & Yoshimura, 1984).

Environmental and Materials Science

Methyl 4,5-dibromo-2-furoate is also significant in environmental and materials science. For instance, Pacheco et al. (2015) described its use in the production of biobased terephthalic acid precursors, important in creating sustainable materials (Pacheco, Labinger, Sessions, & Davis, 2015).

Safety And Hazards

Methyl 4,5-dibromo-2-furoate is classified under the GHS07 hazard class . The associated hazard statements are H302, H315, H319, and H335, indicating that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

methyl 4,5-dibromofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O3/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOPUTCGINQNRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(O1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399732
Record name Methyl 4,5-dibromo-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,5-dibromo-2-furoate

CAS RN

54113-41-6
Record name Methyl 4,5-dibromo-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4,5-Dibromo-2-furancarboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 69.91 g (0.259 mol) of 4,5-dibromo-2-furoic acid in 700 mL of methanol was carefully added 42.4 mL (0.777 mol) of 98% sulfuric acid at room temperature. The mixture was refluxed for 7 hours. The resulting solution was concentrated to slurry under reduced pressure and diluted with 0.5 L of MTBE. To this ice-cooled solution 0.5 L of 30% trisodium citrate and 0.25 L of 2N NaOH were slowly added, under vigorous stirring. The aqueous layer (pH=6) was separated and extracted again with 300 mL of MTBE. Some insoluble solid (residual starting material) was removed from the organic extracts by filtration. The clear extracts were dried over Na2SO4 then concentrated to dryness to afford a light brown solid that was purified by crystallization with 30 mL of hot MTBE and 60 mL of n-heptane. The mixture was cooled to 0/+4° C., aged for 1 hour then filtered to yield 57.13 g of cream-colored product. From the mother liquors a further amount of 12.65 g of product could be recovered by chromatography (eluent: ethyl acetate/cyclohexane 5:95). Thus, the overall amount of isolated product was 69.78 g.
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700 mL
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Yield
94.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RJ VanderWal - 1936 - search.proquest.com
FUR ATI MERCURIALS AMD DERIVED TYPES By R* J. FanderWal v %vy1f A Thesis Submitted to the Graduate Faculty for the Degree of DOC Page 1 FUR ATI MERCURIALS AMD …
Number of citations: 5 search.proquest.com
ME Morgenstern - 2022 - mediatum.ub.tum.de
This work describes the successful synthesis of the common core structure of the underexplored pyrido [1, 2-a] azepine subclass of Stemona alkaloids. Furthermore, the entire carbon …
Number of citations: 2 mediatum.ub.tum.de

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